molecular formula C10H10N2S B2627726 2-(Aminomethyl)-5-phenylthiazole CAS No. 959026-08-5

2-(Aminomethyl)-5-phenylthiazole

Cat. No. B2627726
CAS RN: 959026-08-5
M. Wt: 190.26
InChI Key: MMPGPTYOLQERSX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-phenylthiazole is a complex organic compound. The aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base has been designed for metal ion detection, where 2-(aminomethyl)benzimidazole has been selected as an amine compound due to its potential selective ion-binding sites, planar structure, and high solubility in polar environments .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-(Aminomethyl)thiazole has been reported. For instance, 2-(Aminomethyl)thiazole has a molecular formula of C4H6N2S, an average mass of 114.169 Da, and a monoisotopic mass of 114.025169 Da .


Chemical Reactions Analysis

Amines, including aminomethyl groups, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines, including aminomethyl groups, have been studied. Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding .

Scientific Research Applications

Safety and Hazards

While specific safety data for 2-(Aminomethyl)-5-phenylthiazole is not available, similar compounds indicate potential hazards. For instance, a safety data sheet for a related compound suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

properties

IUPAC Name

(5-phenyl-1,3-thiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPGPTYOLQERSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959026-08-5
Record name (5-phenyl-1,3-thiazol-2-yl)methanamine
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